molecular formula C19H25NO4 B12612719 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 909407-79-0

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No.: B12612719
CAS No.: 909407-79-0
M. Wt: 331.4 g/mol
InChI Key: JEMGDJLOBFBQIV-UHFFFAOYSA-N
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Description

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide typically involves the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with nonylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets. It is known to inhibit lipid peroxidation by scavenging free radicals. The compound also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and cancerous conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its nonyl side chain, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other benzopyran derivatives and may contribute to its specific interactions with molecular targets .

Properties

CAS No.

909407-79-0

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

7-hydroxy-N-nonyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-11-20-19(23)18-13-16(22)15-10-9-14(21)12-17(15)24-18/h9-10,12-13,21H,2-8,11H2,1H3,(H,20,23)

InChI Key

JEMGDJLOBFBQIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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